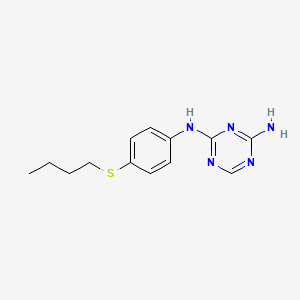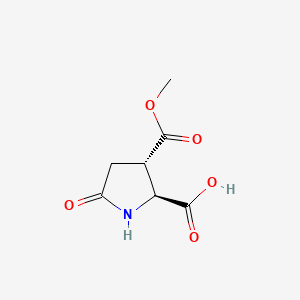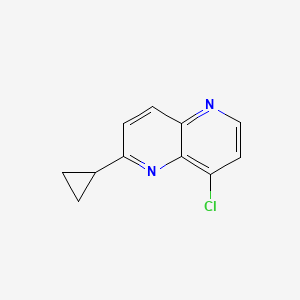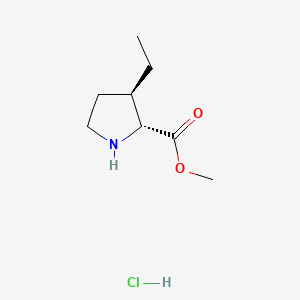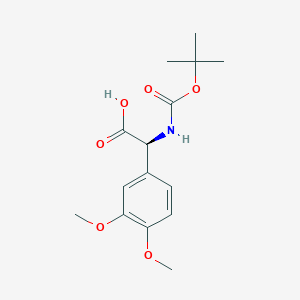
13-Amino-13-oxotridecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 13-Amino-13-oxotridecanoic acid can be synthesized through the oxidation of 13-oxotridecanamide. This process involves the use of oxidizing agents such as oxygen or other oxidative reagents . The reaction conditions typically include controlled temperature and pressure to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the recovery and purification of erucamide from industrial wastewater. Techniques such as solid phase extraction (SPE), high performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: 13-Amino-13-oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidative reagents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various amino acids, amides, and other derivatives depending on the specific reaction conditions .
科学的研究の応用
13-Amino-13-oxotridecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other materials to improve their properties
作用機序
The mechanism of action of 13-Amino-13-oxotridecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic pathways, and influence cellular processes. The specific molecular targets and pathways depend on the context of its application and the biological system in which it is studied .
類似化合物との比較
13-oxotridecanamide: A precursor to 13-Amino-13-oxotridecanoic acid.
14-oxotetradec-12-enamide: Another oxidation product of erucamide.
14-amino-14-oxo-tetradec-2-enoic acid: A similar compound formed through oxidation
Uniqueness: this compound is unique due to its specific structure and the presence of both amino and oxo functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
特性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC名 |
13-amino-13-oxotridecanoic acid |
InChI |
InChI=1S/C13H25NO3/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H2,14,15)(H,16,17) |
InChIキー |
FHRQTSVMKLZYME-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCC(=O)N)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


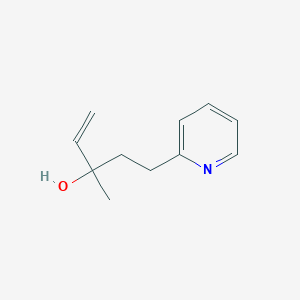
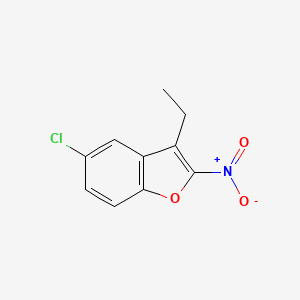


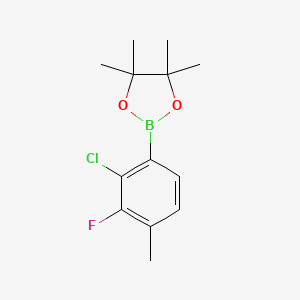
![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

